molecular formula C10H19N3O2 B13341574 N-sec-Butyl-N-(4-formylpiperazin-1-yl)formamide

N-sec-Butyl-N-(4-formylpiperazin-1-yl)formamide

Cat. No.: B13341574
M. Wt: 213.28 g/mol
InChI Key: NGLJMJJECKZFQQ-UHFFFAOYSA-N
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Description

N-sec-Butyl-N-(4-formylpiperazin-1-yl)formamide: is a chemical compound that belongs to the class of formamides It is characterized by the presence of a piperazine ring substituted with a formyl group and a sec-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-sec-Butyl-N-(4-formylpiperazin-1-yl)formamide typically involves the reaction of sec-butylamine with 4-formylpiperazine in the presence of formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and purification to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. Industrial methods may also include advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-sec-Butyl-N-(4-formylpiperazin-1-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form a carboxylic acid.

    Reduction: The formyl group can be reduced to form a hydroxymethyl group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-sec-Butyl-N-(4-carboxypiperazin-1-yl)formamide.

    Reduction: Formation of N-sec-Butyl-N-(4-hydroxymethylpiperazin-1-yl)formamide.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: N-sec-Butyl-N-(4-formylpiperazin-1-yl)formamide is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents.

Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-sec-Butyl-N-(4-formylpiperazin-1-yl)formamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The piperazine ring can interact with various receptors and ion channels, affecting cellular signaling pathways. These interactions contribute to the compound’s biological effects and therapeutic potential.

Comparison with Similar Compounds

  • N-Butyl-N-(4-formylpiperazin-1-yl)formamide
  • N-sec-Butyl-N-(4-hydroxymethylpiperazin-1-yl)formamide
  • N-sec-Butyl-N-(4-carboxypiperazin-1-yl)formamide

Comparison: N-sec-Butyl-N-(4-formylpiperazin-1-yl)formamide is unique due to the presence of both a sec-butyl group and a formyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

N-butan-2-yl-N-(4-formylpiperazin-1-yl)formamide

InChI

InChI=1S/C10H19N3O2/c1-3-10(2)13(9-15)12-6-4-11(8-14)5-7-12/h8-10H,3-7H2,1-2H3

InChI Key

NGLJMJJECKZFQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C=O)N1CCN(CC1)C=O

Origin of Product

United States

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